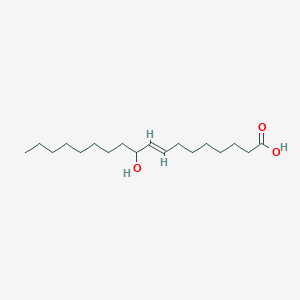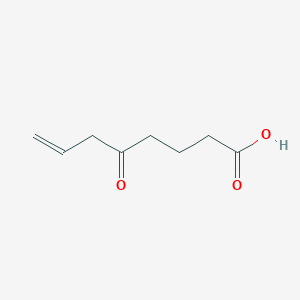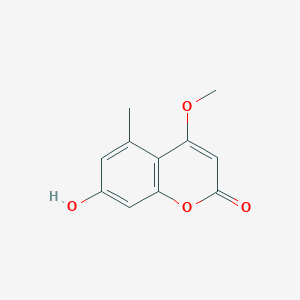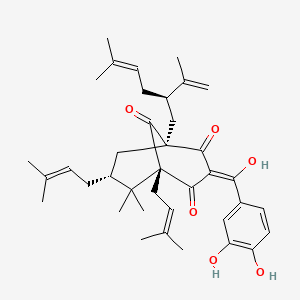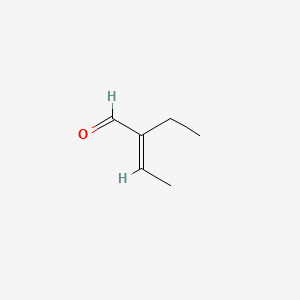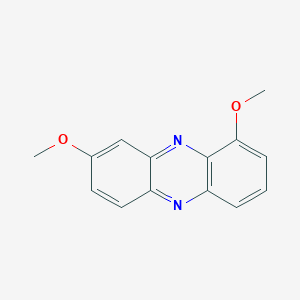
1,8-Dimethoxyphenazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-dimethoxyphenazine is a member of phenazines.
Aplicaciones Científicas De Investigación
Anticancer Research
1,8-Dimethoxyphenazine derivatives have shown promise in anticancer research. A study demonstrated that a novel compound with structural similarities to this compound induced apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. Moreover, it exhibited synergistic effects with known anticancer agents and showed potential in drug-resistant cancer cell models, highlighting its therapeutic potential (Lee et al., 2013).
Material Science and Chemistry
This compound derivatives have also found applications in material science and chemistry. The synthesis of 1,8-dioxo-octahydroxanthene derivatives has been achieved using this compound-related compounds as catalysts, showcasing their role in facilitating chemical reactions and synthesis processes (Zhang & Tao, 2008).
Radiopharmaceutical Development
Compounds structurally related to this compound have been explored as potential ligands for sigma receptors in radiopharmaceuticals. These compounds, through in vivo studies, have demonstrated high uptake and retention in the brain, suggesting their potential use in mapping sigma receptors in the central nervous system and peripheral organs using single photon emission computed tomography (SPECT) (Hirata et al., 2006).
Bioactive Compound Synthesis
This compound-related compounds have been utilized in the synthesis of bioactive compounds. For instance, enzymatic modification of 2,6-dimethoxyphenol, a compound structurally related to this compound, has been studied for the production of compounds with higher antioxidant capacity (Adelakun et al., 2012).
Propiedades
Número CAS |
14265-35-1 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1,8-dimethoxyphenazine |
InChI |
InChI=1S/C14H12N2O2/c1-17-9-6-7-10-12(8-9)16-14-11(15-10)4-3-5-13(14)18-2/h3-8H,1-2H3 |
Clave InChI |
CXHKQNZBSNIFHR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C=CC=C3OC)N=C2C=C1 |
SMILES canónico |
COC1=CC2=NC3=C(C=CC=C3OC)N=C2C=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


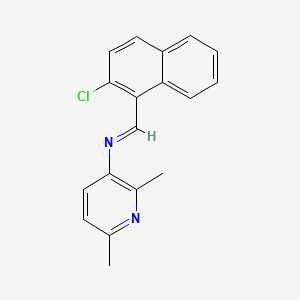
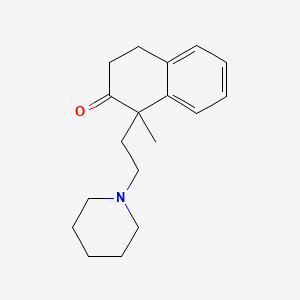
![4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1231463.png)
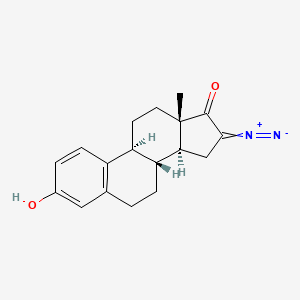
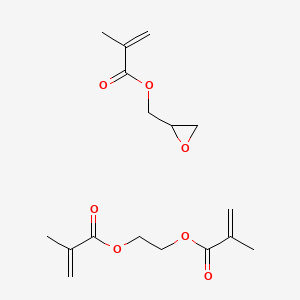
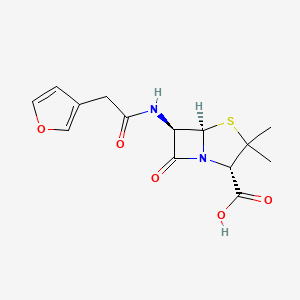
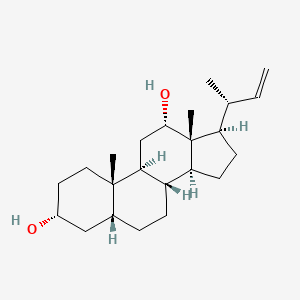
![4-[5-(4-methoxyphenyl)-3-isoxazolyl]-N-(2-pyridinylmethyl)butanamide](/img/structure/B1231474.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1231475.png)
